molecular formula C19H11BrF3N3S B2958276 5-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 670268-58-3

5-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2958276
CAS No.: 670268-58-3
M. Wt: 450.28
InChI Key: IUXDNOOZVSQYGP-UHFFFAOYSA-N
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Description

Its structure features:

  • A thieno[2,3-d]pyrimidine core, a bicyclic heteroaromatic system.
  • A 4-bromophenyl substituent at the 5-position, contributing hydrophobic and electron-withdrawing effects.
  • An N-[3-(trifluoromethyl)phenyl] group at the 4-amine position, enhancing metabolic stability and binding affinity through steric and electronic modulation .

Properties

IUPAC Name

5-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrF3N3S/c20-13-6-4-11(5-7-13)15-9-27-18-16(15)17(24-10-25-18)26-14-3-1-2-12(8-14)19(21,22)23/h1-10H,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXDNOOZVSQYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of thienopyrimidine derivatives typically involves multi-step reactions that include the formation of the thieno ring and subsequent substitution reactions to introduce various functional groups. The specific compound can be synthesized through a series of reactions involving bromination and trifluoromethylation, followed by cyclization to form the thienopyrimidine core.

Biological Activity Overview

The biological activities of this compound have been explored in various studies:

  • Anticancer Activity : This compound has shown promising results as a potential anticancer agent. It exhibits cytotoxic effects against several cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce apoptosis. For instance, studies have indicated that derivatives of thienopyrimidines can act as inhibitors of topoisomerase I and II, enzymes critical for DNA replication and transcription in cancer cells .
  • Antidepressant Properties : Research has also suggested that similar compounds within this class may possess antidepressant activity. For example, a related derivative demonstrated significant interactions with serotonin receptors, which are implicated in mood regulation . The mechanism likely involves modulation of neurotransmitter levels in the brain.

The mechanisms by which this compound exerts its biological effects include:

  • Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerases, leading to DNA damage and apoptosis in cancer cells.
  • Serotonin Receptor Modulation : Interaction with serotonin receptors may enhance neurotransmitter availability, contributing to its potential antidepressant effects.
  • Anti-inflammatory Activity : Some studies indicate that derivatives may selectively inhibit cyclooxygenase enzymes (COX), reducing inflammation and associated pain .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on Anticancer Activity : A study assessed the cytotoxicity of various thienopyrimidine derivatives against MCF-7 breast cancer cells. The results indicated that compounds with bromophenyl and trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to unsubstituted analogs, likely due to improved binding affinity to target enzymes involved in cell division .
  • Neuropharmacological Evaluation : Another study evaluated the antidepressant potential through behavioral assays in mice. The compound showed a significant reduction in immobility time during forced swim tests, suggesting an antidepressant-like effect mediated through serotonergic pathways .

Data Tables

Activity Type Effect Mechanism
AnticancerCytotoxicity in MCF-7 cellsTopoisomerase inhibition
AntidepressantReduced immobilitySerotonin receptor modulation
Anti-inflammatoryCOX inhibitionSelective inhibition of COX enzymes

Scientific Research Applications

The applications of 5-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine are still being researched. This compound, also known by its CAS number 670268-58-3, has the molecular formula C19H11BrF3N3S .

Scientific Research Applications

  • Anticancer agents Pyrazolo[3,4-d]pyrimidines, which share a similar scaffold to the title compound, have demonstrated potential as broad-spectrum anticancer agents with anti-angiogenic activity . Researchers have designed, synthesized, and evaluated new series of pyrazolo[3,4-d]pyrimidines based on a phenylfuroxan scaffold for their anticancer activities .
  • Anti-fibrotic drugs Pyrimidine derivatives are being explored for their anti-fibrosis activity . Studies on novel 2-(Pyridin-2-yl) pyrimidine derivatives reveal that some compounds effectively inhibit collagen expression, suggesting their potential as novel anti-fibrotic drugs .
  • Histone Deacetylase Inhibitors Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidinone derivatives, related in structure, are being explored as Histone Deacetylase Inhibitors with anticancer activity .
  • Thienopyridine Derivatives Thienopyridine derivatives are being researched for the treatment and prevention of Dengue Virus Infections .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs and their properties are summarized below:

Table 1: Structural and Synthetic Comparison of Thieno[2,3-d]pyrimidin-4-amine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Key Features Reference
Target Compound 5-(4-bromophenyl), N-[3-(trifluoromethyl)phenyl] ~423.28 (calculated) N/A Bromophenyl for hydrophobicity; trifluoromethyl for stability
Compound 5 N-(benzo[d][1,3]dioxol-5-ylmethyl), 5-(4-bromophenyl) 440.32 79 Enhanced solubility via benzodioxole; high yield
Compound 25 N-[4-(phenylsulfonyl)phenyl] 368.5 56 Sulfonyl group improves polarity; moderate yield
Compound 18b () N-(3-chloro-4-(3-chlorobenzyloxy)phenyl), 6-(4-nitrophenyl) 523.39 N/A Dual EGFR/HER2 inhibition; nitro group for electron modulation
IB-32 () N-(cyclopropyl(phenyl)methyl) N/A N/A Anti-HCV activity via STAT3 suppression; cyclopropyl for conformational restriction
GSK2194069 () 5,6-dimethyl, N-[1-(phenylmethyl)-3-pyrrolidinyl] N/A N/A Lipogenesis inhibition; pyrrolidinyl for solubility

Q & A

Q. Advanced

  • In Vitro Assays : Dose-response curves (IC₅₀ determination) against microbial or cancer cell lines, with controls for cytotoxicity .
  • Hydrogen Bonding Analysis : Intramolecular N–H⋯N interactions (observed via crystallography) guide SAR by stabilizing bioactive conformations .
  • Comparative Studies : Parallel testing of analogs (e.g., 4-chloro vs. 4-bromo substituents) to assess electronic effects on activity .

How can structural polymorphism affect biological data interpretation?

Advanced
Polymorphic forms (e.g., differing hydrogen-bond networks) may alter solubility or target binding. Mitigation strategies include:

  • Crystallographic Screening : Identify dominant polymorphs under varied crystallization conditions .
  • Thermal Analysis (DSC/TGA) : Detect phase transitions impacting stability .
  • Bioassay Replication : Test multiple polymorph batches to confirm activity consistency .

What strategies resolve discrepancies in reported biological efficacy?

Q. Advanced

  • Purity Reassessment : Quantify impurities (e.g., residual solvents, byproducts) via GC-MS or NMR .
  • Assay Standardization : Use reference compounds (e.g., positive controls for antimicrobial activity) to normalize inter-lab variability .
  • Meta-Analysis : Cross-reference data with studies on structurally similar thienopyrimidines to identify trends .

How to optimize solubility for in vivo studies?

Q. Advanced

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the 4-amine position to enhance aqueous solubility .
  • Salt Formation : React with HCl or dioxalate to improve bioavailability (see analog in ) .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to bypass poor pharmacokinetics .

What computational tools predict target interactions?

Q. Advanced

  • Molecular Docking : Simulate binding to kinases or GPCRs using AutoDock Vina, guided by crystallographic data .
  • QSAR Models : Correlate substituent electronegativity (e.g., Br, CF₃) with activity using Hammett constants .
  • MD Simulations : Assess conformational stability in lipid bilayers or solvent environments (e.g., water vs. DMSO) .

How to evaluate environmental persistence and ecotoxicity?

Q. Advanced

  • Biodegradation Assays : Monitor degradation in soil/water systems via LC-MS over 28 days .
  • QSAR-Environmental Models : Predict logP and bioaccumulation potential using EPI Suite .
  • Ecotoxicity Testing : Assess impact on Daphnia magna or algae growth at µg/L–mg/L concentrations .

What analytical techniques assess photostability?

Q. Advanced

  • UV-Vis Spectroscopy : Track absorbance changes under UV light (λ = 254–365 nm) to detect degradation .
  • LC-MS/MS : Identify photodegradants (e.g., debrominated or oxidized byproducts) .
  • EPR Spectroscopy : Detect free radical formation during light exposure .

How to design a robust SAR study for this compound?

Q. Advanced

  • Substituent Library Synthesis : Prepare derivatives with varied electron-withdrawing/donating groups (e.g., NO₂, OCH₃) at the 4-bromophenyl position .
  • High-Throughput Screening : Test 100+ analogs in parallel against multiple targets (e.g., kinases, microbial enzymes) .
  • Crystallographic SAR : Overlay ligand-bound protein structures to map critical interactions (e.g., π-stacking with CF₃ groups) .

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